molecular formula C21H34NO5P B10836604 [(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate

[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate

Cat. No. B10836604
M. Wt: 411.5 g/mol
InChI Key: VHKORLDZIRFKDI-KCECWRNFSA-N
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Description

The compound “US10166249, Example 695” is a patented chemical entity known for its potential therapeutic applications. It is a substituted bicyclic compound that has shown significant binding affinity to the sphingosine 1-phosphate receptor, which is involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US10166249, Example 695” involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

    Formation of the bicyclic core: This involves cyclization reactions under controlled conditions.

    Substitution reactions: Various substituents are introduced to the bicyclic core using reagents like alkyl halides and amines.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of “US10166249, Example 695” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions

“US10166249, Example 695” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

“US10166249, Example 695” has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the sphingosine 1-phosphate receptor, a G-protein-coupled receptor involved in cell proliferation, migration, and survival. Upon binding, it modulates the receptor’s activity, leading to downstream signaling events that affect various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sphingosine 1-phosphate receptor modulators: Compounds like FTY720 (fingolimod) and SEW2871.

    Bicyclic compounds: Other substituted bicyclic compounds with similar core structures.

Uniqueness

“US10166249, Example 695” is unique due to its specific substitution pattern and high binding affinity to the sphingosine 1-phosphate receptor, making it a valuable compound for therapeutic research and development .

properties

Molecular Formula

C21H34NO5P

Molecular Weight

411.5 g/mol

IUPAC Name

[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate

InChI

InChI=1S/C21H34NO5P/c1-2-26-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-27-28(23,24)25/h7-8,13,16,20H,2-6,9-12,14-15,22H2,1H3,(H2,23,24,25)/t16?,20-,21+/m0/s1

InChI Key

VHKORLDZIRFKDI-KCECWRNFSA-N

Isomeric SMILES

CCOCCCC1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(COP(=O)(O)O)N

Canonical SMILES

CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N

Origin of Product

United States

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